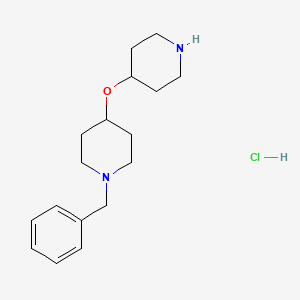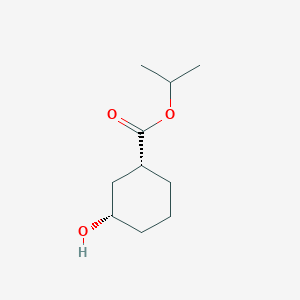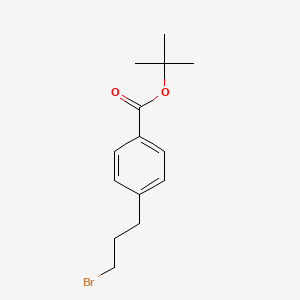
tert-Butyl 4-(3-bromopropyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(3-bromopropyl)benzoate: is an organic compound with the molecular formula C14H19BrO2 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and a bromopropyl group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-bromopropyl)benzoate typically involves the esterification of 4-(3-bromopropyl)benzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: tert-Butyl 4-(3-bromopropyl)benzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane derivatives.
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.
Major Products Formed:
Substitution: Formation of tert-Butyl 4-(3-hydroxypropyl)benzoate or tert-Butyl 4-(3-aminopropyl)benzoate.
Reduction: Formation of tert-Butyl 4-(3-propyl)benzoate.
Oxidation: Formation of 4-(3-bromopropyl)benzoic acid or 4-(3-bromopropyl)benzaldehyde.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 4-(3-bromopropyl)benzoate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of polymers, pharmaceuticals, and agrochemicals.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may also serve as a probe to study enzyme-substrate interactions and other biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including plasticizers, stabilizers, and surfactants. It is also employed in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(3-bromopropyl)benzoate depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. The molecular targets and pathways involved in these reactions include the activation of the carbon-bromine bond and the stabilization of the transition state by the solvent and other reaction conditions.
Comparación Con Compuestos Similares
tert-Butyl 4-bromobenzoate: Similar structure but lacks the propyl group.
tert-Butyl 3-bromopropionate: Similar ester functionality but with a different aromatic ring substitution.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: A derivative with a piperazine ring instead of a benzene ring.
Uniqueness: tert-Butyl 4-(3-bromopropyl)benzoate is unique due to the presence of both the tert-butyl ester and the bromopropyl group. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The bromopropyl group provides a site for further functionalization, while the tert-butyl ester offers stability and protection during chemical transformations.
Propiedades
Fórmula molecular |
C14H19BrO2 |
|---|---|
Peso molecular |
299.20 g/mol |
Nombre IUPAC |
tert-butyl 4-(3-bromopropyl)benzoate |
InChI |
InChI=1S/C14H19BrO2/c1-14(2,3)17-13(16)12-8-6-11(7-9-12)5-4-10-15/h6-9H,4-5,10H2,1-3H3 |
Clave InChI |
FYNLLHKHEROWLR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13035535.png)
![6-Formylimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B13035548.png)

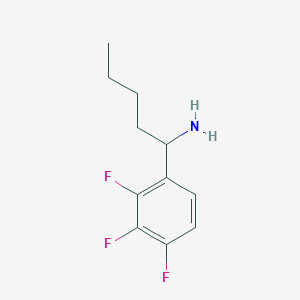
![(1R,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035565.png)
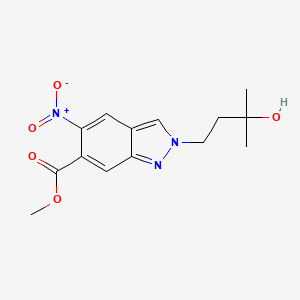

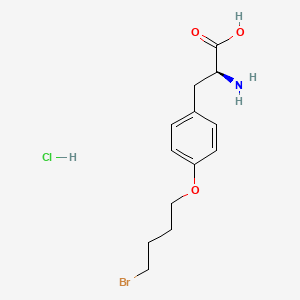
![4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13035588.png)
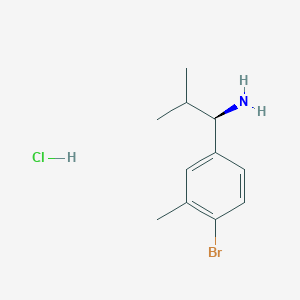
![(1S,2S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13035609.png)
